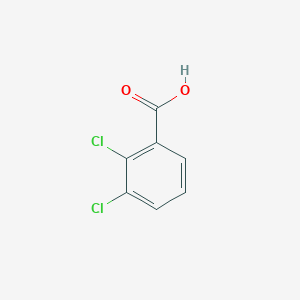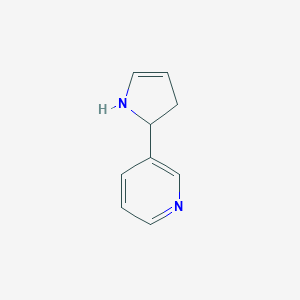
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine, also known as DHP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. DHP is a versatile molecule that can be synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine is not fully understood, but it has been suggested that 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine may act as an inhibitor of enzymes involved in various biological processes. 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of various physiological processes. 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.
Effets Biochimiques Et Physiologiques
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, suggesting that 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine may have potential applications in the treatment of oxidative stress and inflammation-related diseases. 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has also been shown to protect neurons from oxidative stress-induced damage, suggesting that 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has several advantages for lab experiments, including its high yield and purity, versatility, and potential applications in various fields. However, 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine also has some limitations, including its potential toxicity and limited solubility in water. These limitations should be taken into consideration when designing experiments involving 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine.
Orientations Futures
There are several future directions for the study of 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine, including the development of new synthesis methods, the identification of new potential applications, and the study of its mechanism of action. The development of new synthesis methods may lead to the production of 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine with improved properties, including increased solubility and reduced toxicity. The identification of new potential applications may lead to the development of new drugs and materials with improved properties. The study of its mechanism of action may lead to a better understanding of its potential applications and may lead to the development of new drugs with improved efficacy and reduced side effects.
Conclusion
In conclusion, 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine is a versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine can be synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has several potential applications in medicinal chemistry, material science, and organic synthesis, and there are several future directions for its study.
Méthodes De Synthèse
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine can be synthesized through various methods, including the Hantzsch reaction, cyclization of β-ketoesters, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-dicarbonyl compound, and ammonia or primary amines in the presence of a catalyst. Cyclization of β-ketoesters involves the reaction of β-ketoesters with primary amines in the presence of acid catalysts. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amino acid or amine in the presence of an acid catalyst. These methods have been used to synthesize 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine with high yields and purity.
Applications De Recherche Scientifique
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been studied for its potential applications in organic electronics, photovoltaics, and sensors. In organic synthesis, 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been used as a building block for the synthesis of various compounds, including pyridine derivatives and alkaloids.
Propriétés
Numéro CAS |
144648-79-3 |
|---|---|
Nom du produit |
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine |
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
3-(2,3-dihydro-1H-pyrrol-2-yl)pyridine |
InChI |
InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-3,5-7,9,11H,4H2 |
Clé InChI |
PLXNDCNZXWGHKA-UHFFFAOYSA-N |
SMILES |
C1C=CNC1C2=CN=CC=C2 |
SMILES canonique |
C1C=CNC1C2=CN=CC=C2 |
Synonymes |
Pyridine, 3-(2,3-dihydro-1H-pyrrol-2-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



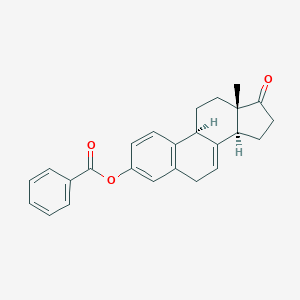
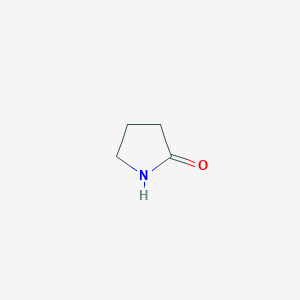
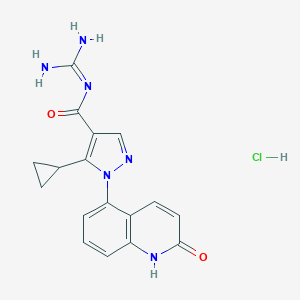
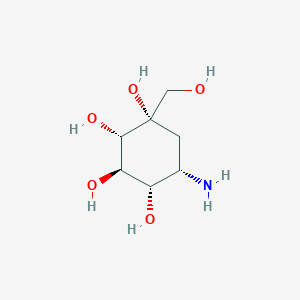
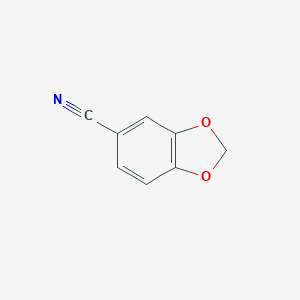
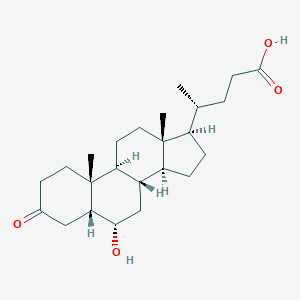
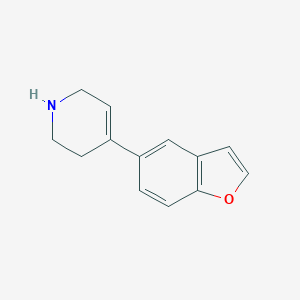
![methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B116404.png)
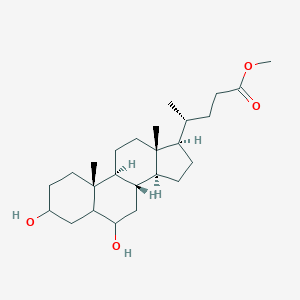
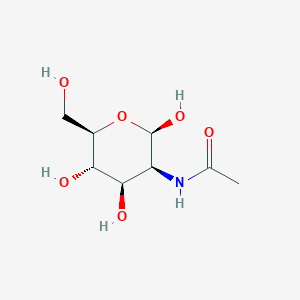
![alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc](/img/structure/B116410.png)
![(s)-p1-(3-Mercapto-1-pyrrolidinyl)ethylidene]-(4-nitrophenyl)methyl ester, carbamic acid](/img/structure/B116414.png)
![2-[4-(Oxiran-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B116421.png)
